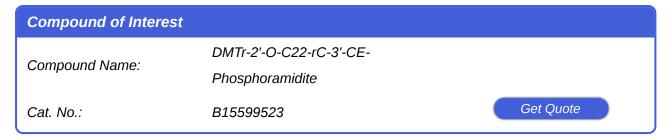


Application Note: Solid-Phase Synthesis of C22-Modified siRNA

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNAs (siRNAs) are a powerful class of therapeutics that leverage the natural RNA interference (RNAi) pathway to silence disease-causing genes with high specificity.[1][2] However, unmodified siRNAs face significant hurdles for in vivo applications, including poor stability against nucleases and inefficient cellular uptake.[3] To overcome these limitations, chemical modifications are essential.[4][5] Conjugation of lipophilic moieties, such as fatty acids, to the siRNA duplex has emerged as a promising strategy to enhance pharmacokinetic properties, biodistribution, and cellular internalization.[6][7]

This application note details a comprehensive protocol for the solid-phase synthesis of siRNAs modified with a C22 long-chain fatty acid (docosahexaenoic acid, DHA, or a saturated C22 chain). C22-conjugation has been shown to facilitate delivery to extra-hepatic tissues, including muscle and the central nervous system, by promoting binding to serum albumin and lipoproteins, which extends circulation time and aids in transmembrane transport.[8] The following sections provide a detailed workflow, experimental protocols, and characterization methods for producing high-quality C22-modified siRNA for research and therapeutic development.

Principle of the Method



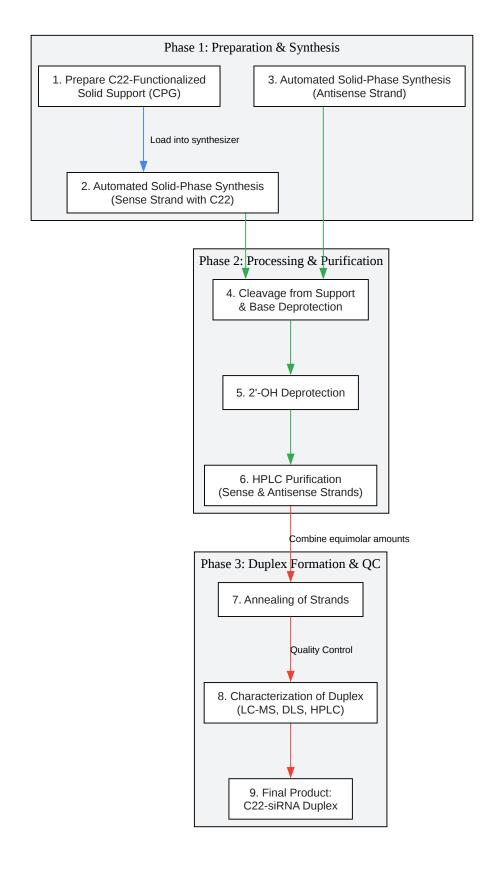




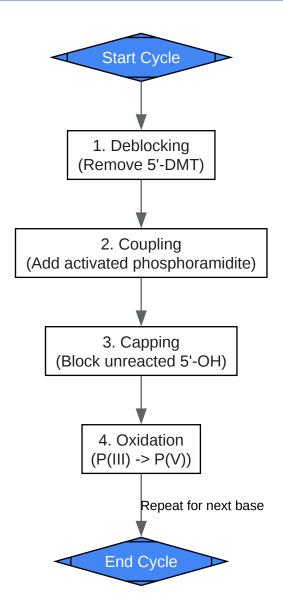
The synthesis of C22-modified siRNA is accomplished using automated phosphoramidite solid-phase synthesis.[9][10][11] The process begins with a solid support, typically controlled-pore glass (CPG), functionalized with the C22 fatty acid. The siRNA sense strand is then synthesized by the sequential addition of ribonucleoside phosphoramidites in the 3' to 5' direction.[4] The antisense strand is synthesized separately on a standard solid support. Following synthesis, the oligonucleotides are cleaved from the support, deprotected, purified by high-performance liquid chromatography (HPLC), and characterized by mass spectrometry (MS). Finally, the complementary sense and antisense strands are annealed to form the final, biologically active C22-siRNA duplex.

Workflow Overview

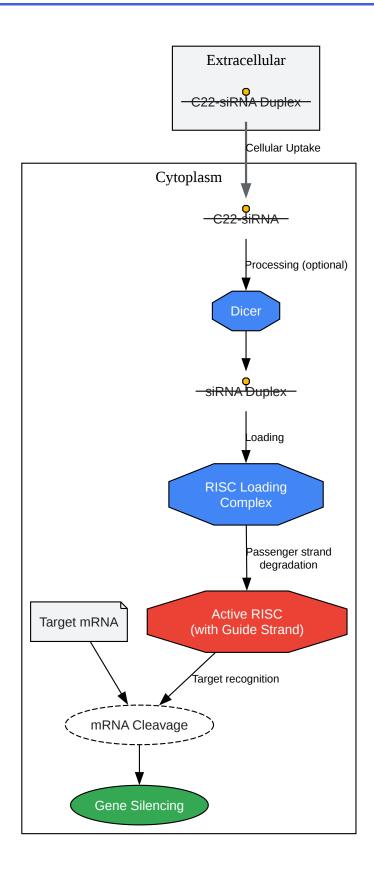












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